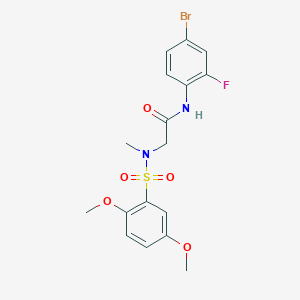![molecular formula C13H19NO5S B7715339 methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a synthetic derivative of the natural compound, estradiol, and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves its binding to the estrogen receptor and activation of downstream signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have a higher binding affinity for the estrogen receptor than estradiol, which may contribute to its anti-proliferative effects on breast cancer cells.
Biochemical and Physiological Effects:
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on breast cancer cells, as well as anti-inflammatory effects in animal models of inflammation. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate in lab experiments is its high binding affinity for the estrogen receptor, which makes it a useful tool for studying estrogen receptor signaling pathways. However, one limitation of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is its synthetic nature, which may limit its applicability to natural systems.
将来の方向性
There are several future directions for research on methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate. One area of research is the potential use of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate as a therapeutic agent for breast cancer. Another area of research is the development of more natural derivatives of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate that may have broader applicability to natural systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate and its potential use in various scientific research applications.
合成法
The synthesis of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves the reaction of 4-hydroxybenzenesulfonamide with acetic anhydride and triethylamine to form the intermediate, 4-acetoxybenzenesulfonamide. This intermediate is then reacted with prop-2-en-1-ol and sodium hydride to form the final product, methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate.
科学的研究の応用
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential use in scientific research. One of the main applications of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of estrogen receptor signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to bind to the estrogen receptor and activate downstream signaling pathways, which can be used to study the effects of estrogen on various physiological processes.
Another application of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of breast cancer. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have anti-proliferative effects on breast cancer cells, making it a potential therapeutic agent for the treatment of breast cancer.
特性
IUPAC Name |
methyl 2-[4-(2-methylpropylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)8-14-20(16,17)12-6-4-11(5-7-12)19-9-13(15)18-3/h4-7,10,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZMULUEGCCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(2-methylpropyl)sulfamoyl]phenoxy}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

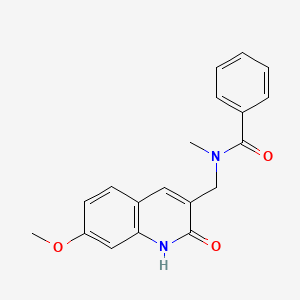
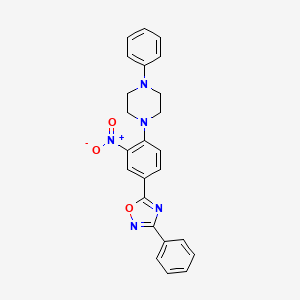

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
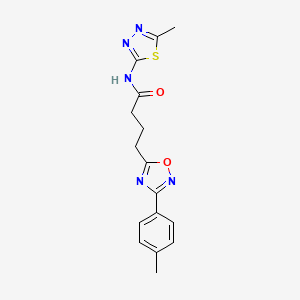
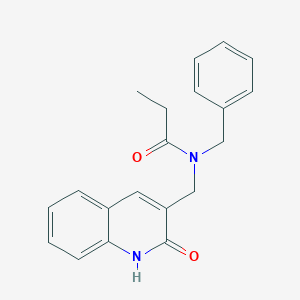
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)
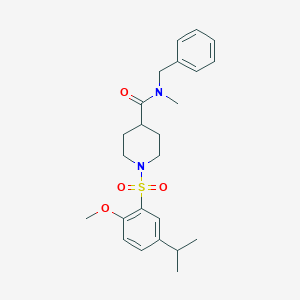
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)


![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)

